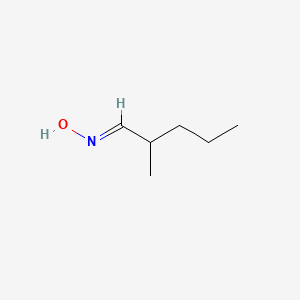![molecular formula C16H13FOS B13100040 2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-fluoroacetophenone with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares the fluorophenyl and oxopropyl groups but has a different core structure.
3-(2-(3-(4-fluorophenyl)-3-oxopropyl)-1,3-dioxolan-2-yl)propanoic acid: Another compound with a fluorophenyl and oxopropyl group, but with a dioxolane ring.
Uniqueness
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H13FOS |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-[3-(4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-8-5-13(6-9-15)16(18)10-7-12-3-1-2-4-14(12)11-19/h1-6,8-9,11H,7,10H2 |
Clave InChI |
IZXYSTLGLJSFMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)F)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


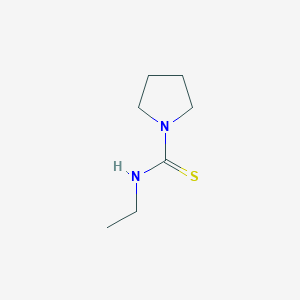
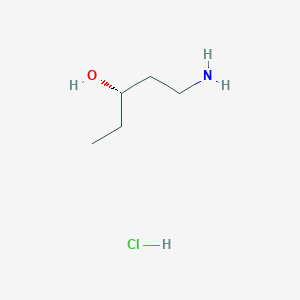
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
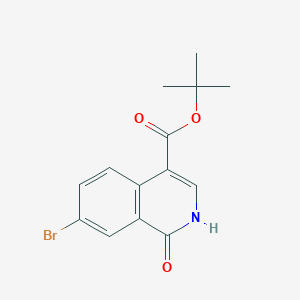
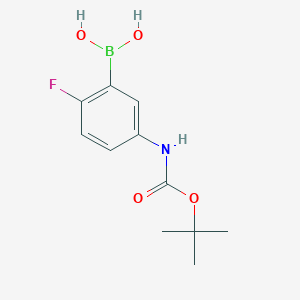
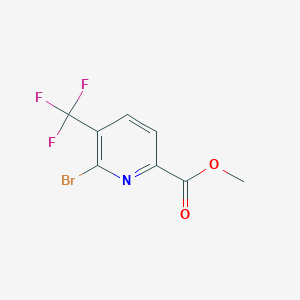
![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
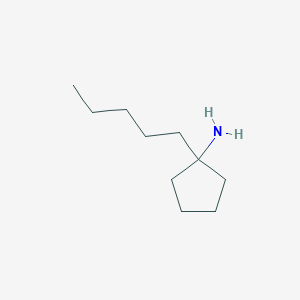
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
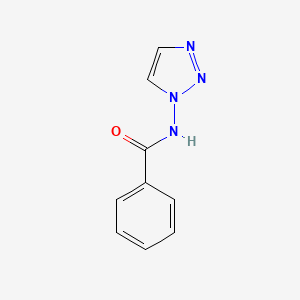
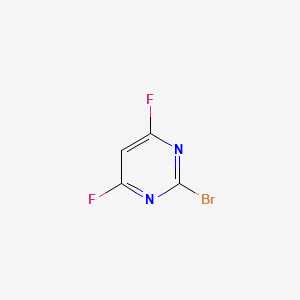
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
